Cas no 1332529-79-9 (C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)

C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride 化学的及び物理的性質
名前と識別子
-
- C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride
- 3-(Aminomethyl)-5-(trifluoromethyl)pyridine dihydrochloride
- MS-20257
- (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
- [5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride
- G30454
- C-(5-Trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride, AldrichCPR
- [5-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride
- EN300-761723
- [5-(Trifluoromethyl)pyridin-3-yl]methylamine dihydrochloride
- 3-Pyridinemethanamine, 5-(trifluoromethyl)-, hydrochloride (1:2)
- AKOS007930451
- 1-[5-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHANAMINE DIHYDROCHLORIDE
- SCHEMBL4456204
- C-(5-Trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride
- 1332529-79-9
- DB-097303
- MFCD16988625
-
- MDL: MFCD16988625
- インチ: 1S/C7H7F3N2.2ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;;/h1,3-4H,2,11H2;2*1H
- InChIKey: XRJFAOSMGPIFLC-UHFFFAOYSA-N
- ほほえんだ: NCC1=CC(C(F)(F)F)=CN=C1.Cl.Cl
計算された属性
- せいみつぶんしりょう: 248.0094882g/mol
- どういたいしつりょう: 248.0094882g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 146
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-761723-0.25g |
[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride |
1332529-79-9 | 95.0% | 0.25g |
$65.0 | 2025-02-24 | |
1PlusChem | 1P01FOXX-50mg |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride |
1332529-79-9 | 95% | 50mg |
$96.00 | 2023-12-22 | |
1PlusChem | 1P01FOXX-100mg |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride |
1332529-79-9 | 95% | 100mg |
$116.00 | 2023-12-22 | |
1PlusChem | 1P01FOXX-250mg |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride |
1332529-79-9 | 95% | 250mg |
$138.00 | 2023-12-22 | |
A2B Chem LLC | AY10981-100mg |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride |
1332529-79-9 | 95% | 100mg |
$84.00 | 2024-04-20 | |
A2B Chem LLC | AY10981-1g |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride |
1332529-79-9 | 95% | 1g |
$174.00 | 2024-04-20 | |
1PlusChem | 1P01FOXX-10g |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride |
1332529-79-9 | 95% | 10g |
$1634.00 | 2023-12-22 | |
Key Organics Ltd | MS-20257-0.5g |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride |
1332529-79-9 | >95% | 0.5g |
£124.00 | 2025-02-08 | |
Key Organics Ltd | MS-20257-5g |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride |
1332529-79-9 | >95% | 5g |
£774.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066639-500mg |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride |
1332529-79-9 | 95% | 500mg |
3851.0CNY | 2021-07-05 |
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochlorideに関する追加情報
Introduction to C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride (CAS No. 1332529-79-9)
C-(5-Trifluoromethyl-pyridin-3-yl-methylaminedihydrochloride) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1332529-79-9, belongs to a class of molecules that exhibit promising biological activities. The presence of a trifluoromethyl group in its structure enhances its pharmacological properties, making it a valuable candidate for further investigation.
The molecular structure of C-(5-Trifluoromethyl-pyridin-3-yl-methylaminedihydrochloride) consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position and a methylamine moiety at the 3-position. The dihydrochloride salt form ensures better solubility and stability, which are crucial factors for its application in various research and therapeutic settings.
In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorinated aromatic rings, such as pyridine derivatives. The introduction of fluorine atoms into these molecules can significantly alter their electronic and steric properties, leading to enhanced binding affinity and metabolic stability. This has made compounds like C-(5-Trifluoromethyl-pyridin-3-yl-methylaminedihydrochloride) highly attractive for drug discovery efforts.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Researchers have been exploring its efficacy in several preclinical models, particularly in the context of cancer therapy. The trifluoromethyl group is known to improve the bioavailability and lipophilicity of small molecules, which can be critical for their therapeutic efficacy. Additionally, the pyridine ring serves as a versatile scaffold for further chemical modifications, allowing for the design of more complex and potent derivatives.
The pharmacological profile of C-(5-Trifluoromethyl-pyridin-3-yl-methylaminedihydrochloride) has been studied in detail by several research groups. Initial studies have shown that it exhibits significant inhibitory activity against certain enzymes and receptors involved in cancer progression. For instance, it has demonstrated potential as an inhibitor of tyrosine kinases, which are key players in signal transduction pathways that drive tumor growth. Furthermore, its ability to interact with specific binding sites on target proteins makes it a promising candidate for developing targeted therapies.
Beyond its applications in oncology, this compound has also shown promise in other therapeutic areas. Researchers are investigating its potential role in anti-inflammatory and antimicrobial treatments. The unique structural features of C-(5-Trifluoromethyl-pyridin-3-yl-methylaminedihydrochloride) allow it to modulate various biological pathways, making it a versatile tool for drug development. Its ability to interact with different targets underscores its potential as a lead compound for future drug candidates.
The synthesis of C-(5-Trifluoromethyl-pyridin-3-yl-methylaminedihydrochloride) involves several key steps that highlight the expertise required in organic chemistry. The introduction of the trifluoromethyl group into the pyridine ring is a critical step that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently.
The dihydrochloride salt form was chosen to enhance the compound's solubility in aqueous solutions, which is essential for both in vitro and in vivo studies. This form also improves the stability of the compound during storage and transportation, ensuring that it remains effective for extended periods.
In conclusion, C-(5-Trifluoromethyl-pyridin-3-yl-methylaminedihydrochloride is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of medical science.
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